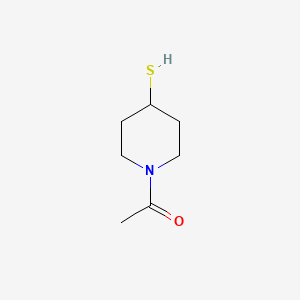
1-(4-Sulfanylpiperidin-1-yl)ethan-1-one
描述
1-(4-Sulfanylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H13NOS and its molecular weight is 159.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- The primary target of 1-(4-sulfanylpiperidin-1-yl)ethan-1-one is not explicitly mentioned in the available literature. However, docking analyses suggest that it may bind to the podophyllotoxin pocket of the protein gamma tubulin (PDB ID: 1SA1). This interaction potentially underlies its anticancer activity .
Target of Action
生物活性
1-(4-Sulfanylpiperidin-1-yl)ethan-1-one, also known by its CAS number 788074-38-4, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and studies to elucidate its pharmacological properties.
- Molecular Formula : CHN\O
- Molecular Weight : 159.25 g/mol
- CAS Number : 788074-38-4
- Purity : Typically >98% .
Antimicrobial Activity
Research indicates that compounds with a piperidine nucleus, such as this compound, often exhibit significant antimicrobial properties. Studies have shown that various piperidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this one have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Piperidine Derivative A | Escherichia coli | 6.3 µg/mL |
| Piperidine Derivative B | Bacillus subtilis | 12.5 µg/mL |
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Studies have highlighted the potential of piperidine derivatives in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and for managing urea levels in patients with renal issues.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| This compound | Acetylcholinesterase (AChE) | TBD |
| Piperidine Derivative C | Urease | 2.14±0.003 |
| Piperidine Derivative D | Urease | 0.63±0.001 |
Neuropharmacological Effects
The neuropharmacological potential of compounds containing the piperidine structure is significant. Some studies suggest that these compounds may exhibit antidepressant-like effects through serotonin reuptake inhibition, similar to other known antidepressants.
Case Study 1: Antidepressant Activity
In a controlled study involving various piperidine derivatives, one compound demonstrated significant efficacy in reducing immobility times in the forced swimming test (FST), indicating potential antidepressant activity. This suggests that derivatives like this compound could be explored further for their neuroactive properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, although further research is needed to assess its metabolism and excretion pathways fully.
属性
IUPAC Name |
1-(4-sulfanylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCIOIOPAWZEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















